2-Isocyanatophenyl methanesulfonate
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Overview
Description
2-Isocyanatophenyl methanesulfonate is an organic compound with the molecular formula C8H7NO4S. It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by an isocyanate group, and the hydrogen atom in the benzene ring is replaced by a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanatophenyl methanesulfonate typically involves the reaction of 2-isocyanatophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Isocyanatophenyl methanesulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be replaced by various nucleophiles.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Addition Reactions: The isocyanate group can react with alcohols or amines to form urethanes or ureas, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent like dichloromethane or acetonitrile.
Hydrolysis: This reaction is usually performed in the presence of water or aqueous acid/base.
Addition Reactions: Alcohols or amines are used as reagents, and the reaction is often carried out at room temperature or slightly elevated temperatures.
Major Products
Nucleophilic Substitution: Products include substituted phenols.
Hydrolysis: Products are the corresponding amine and carbon dioxide.
Addition Reactions: Products include urethanes or ureas.
Scientific Research Applications
2-Isocyanatophenyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used to modify biomolecules through the isocyanate group, which reacts with amino groups in proteins.
Industry: It is used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of 2-Isocyanatophenyl methanesulfonate involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles such as amines, leading to the formation of stable urethane or urea linkages. These reactions are crucial in modifying biomolecules or synthesizing new materials .
Comparison with Similar Compounds
Similar Compounds
- 2-Isocyanatophenyl methyl methanesulfonate
- Phenyl isocyanate
- Methanesulfonyl chloride
Comparison
2-Isocyanatophenyl methanesulfonate is unique due to the presence of both an isocyanate group and a methanesulfonate group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one of these functional groups .
Properties
IUPAC Name |
(2-isocyanatophenyl) methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c1-14(11,12)13-8-5-3-2-4-7(8)9-6-10/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECLBWVJUULIET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=CC=C1N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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